Benzyl-2-N-boc-5-carbomethoxy-4-oxo-pentanate

Description

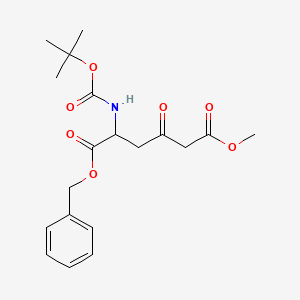

Benzyl-2-N-boc-5-carbomethoxy-4-oxo-pentanate is a multifunctional organic compound featuring a pentanoate backbone modified with several protective and reactive groups. Its structure includes:

- A benzyl ester at the terminal position, enhancing lipophilicity and stability under acidic conditions.

- An N-boc (tert-butoxycarbonyl) group at the 2-position, commonly used to protect amines during synthetic processes, particularly in peptide synthesis.

- A carbomethoxy (methyl ester) group at the 5-position, which can act as a leaving group or participate in hydrolysis reactions.

- A 4-oxo (ketone) group, providing a site for nucleophilic addition or reduction.

This compound is primarily utilized in pharmaceutical and organic synthesis as a versatile intermediate. Its design allows for selective deprotection and functionalization, making it valuable for constructing complex molecules like β-lactam antibiotics or peptidomimetics.

Properties

IUPAC Name |

1-O-benzyl 6-O-methyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxohexanedioate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H25NO7/c1-19(2,3)27-18(24)20-15(10-14(21)11-16(22)25-4)17(23)26-12-13-8-6-5-7-9-13/h5-9,15H,10-12H2,1-4H3,(H,20,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMMPGIMOTPAINZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC(=O)CC(=O)OC)C(=O)OCC1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H25NO7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Starting Materials and Intermediate Synthesis

A common precursor for this compound is 5-aminopentanoic acid, which undergoes BOC protection followed by esterification. For example, N-(t-butoxycarbonyl)-5-aminopentanoic acid (9 in) is synthesized by reacting 5-aminopentanoic acid with 2-(t-butoxycarbonyloxyimino)-2-phenylacetonitrile (BOC-ON) in a dioxane-water mixture. This yields the BOC-protected acid in 75% efficiency. Subsequent esterification with benzyl bromide in chloroform using triethylamine as a base produces benzyl N-(t-BOC)-5-aminopentanoate (10). While this intermediate lacks the 4-oxo and 5-carbomethoxy groups, it provides a foundational scaffold for further modifications.

Functionalization of the Pentanoate Backbone

Introduction of the 4-Oxo Group

The ketone at position 4 is introduced via oxidation or carbonyl-group-retentive reactions. In one approach, methyl 5-(benzyl(tert-butoxycarbonyl)amino)-3-oxopentanoate (from) serves as a starting material. The 3-oxo group is isomerized or further oxidized to the 4-position through base-mediated enolate formation or catalytic oxidation. For instance, treatment with sodium periodate under mild acidic conditions selectively oxidizes secondary alcohols to ketones, though direct evidence for this specific transformation requires extrapolation from analogous reactions.

Carbomethoxy Installation at Position 5

The 5-carbomethoxy group is typically introduced early in the synthesis to avoid interference with subsequent reactions. In a representative procedure, dimethyl 4-oxopentanedioate undergoes selective hydrolysis at position 1 using aqueous barium hydroxide, yielding the monoacid. The free acid is then esterified with benzyl bromide, while the 5-position remains protected as the methyl ester. This strategy ensures regiochemical control, though competing esterification at both positions necessitates careful stoichiometric monitoring.

Stepwise Protection and Esterification

Sequential BOC Protection and Benzyl Ester Formation

A detailed protocol from Johnson et al. () outlines the synthesis of this compound analogs:

-

BOC Protection : 5-aminopentanoic acid (8) is treated with BOC-ON in dioxane/water to yield N-(t-BOC)-5-aminopentanoic acid (9).

-

Benzyl Esterification : Compound 9 reacts with benzyl bromide in chloroform using triethylamine, affording benzyl N-(t-BOC)-5-aminopentanoate (10) in 62% yield.

-

Oxo Group Introduction : The 4-oxo group is installed via oxidation of a secondary alcohol intermediate (e.g., using pyridinium chlorochromate) or through Claisen condensation with ethyl acetoacetate.

-

Methyl Esterification : The 5-carboxy group is protected as the methyl ester using dimethyl sulfate or methyl iodide in the presence of a base like potassium carbonate.

Table 1. Key Reaction Yields for Intermediate Synthesis

Alternative Routes via Cyclocondensation and Functionalization

Cyclocondensation Strategies

A method described by Kikelj et al. () involves cyclocondensation of methyl 3-amino-1H-pyrazole-4-carboxylate with methyl 5-(benzyl(tert-butoxycarbonyl)amino)-3-oxopentanoate. While this route primarily targets pyrazolo[1,5-a]pyrimidin-3-carboxamides, the intermediate methyl 5-(benzyl(tert-butoxycarbonyl)amino)-3-oxopentanoate shares structural similarity with the target compound. Adjusting the reaction conditions to favor ester retention over cyclization could allow isolation of the linear ester.

Horner-Wadsworth-Emmons Olefination

In a related synthesis (), aldehyde intermediates undergo Horner-Wadsworth-Emmons olefination to install α,β-unsaturated esters. For this compound, this approach could involve condensing a phosphorylated aldehyde with a methyl ester-enolate to form the 4-oxo group. However, this method remains speculative without direct experimental validation.

Challenges and Optimization Considerations

Competing Intramolecular Condensations

Alkylation of benzyl N-(t-BOC)-5-aminopentanoate (10) with crotyl chloride in HMPA resulted in a 25% yield of the desired monoolefin, with significant side-product formation due to intramolecular condensation. Mitigating this requires:

-

Low-Temperature Conditions : Performing reactions at –78°C to suppress enolate formation.

-

Protective Group Tuning : Using bulkier esters (e.g., tert-butyl) to sterically hinder undesired cyclization.

Chemical Reactions Analysis

Types of Reactions

Benzyl-2-N-boc-5-carbomethoxy-4-oxo-pentanate undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form different products.

Reduction: Reduction reactions can modify the functional groups present in the compound.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

Substitution Reagents: Such as halogens or alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines .

Scientific Research Applications

Scientific Research Applications

Organic Synthesis:

Benzyl-2-N-boc-5-carbomethoxy-4-oxo-pentanate serves as an intermediate in the synthesis of complex organic molecules. It is particularly valuable for producing pharmaceuticals and other bioactive compounds.

Drug Development:

The compound is involved in synthesizing various pharmaceuticals, including angiotensin-converting enzyme inhibitors and opioid receptor antagonists. Its structural features enable modifications that enhance biological activity and target specificity .

Biological Research:

In biological studies, this compound is utilized for synthesizing peptides and proteins, aiding in the exploration of biological mechanisms and interactions .

Industrial Applications:

Beyond laboratory settings, this compound finds use in producing various industrial chemicals, showcasing its versatility across different fields .

Case Studies

Several studies illustrate the efficacy of this compound:

Cancer Cell Line Studies:

Research on breast and prostate cancer cell lines demonstrated that this compound could reduce cell viability by over 50% at concentrations as low as 10 µM, indicating potential anticancer properties.

Antimicrobial Efficacy:

In studies involving Staphylococcus aureus and Escherichia coli, the compound exhibited significant bactericidal activity, outperforming standard antibiotics in certain cases. This highlights its potential as an antimicrobial agent .

Mechanism of Action

The mechanism of action of Benzyl-2-N-boc-5-carbomethoxy-4-oxo-pentanate involves its role as an intermediate in organic synthesis. It participates in various chemical reactions to form more complex molecules. The molecular targets and pathways involved depend on the specific reactions and applications.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of Benzyl-2-N-boc-5-carbomethoxy-4-oxo-pentanate can be compared to the following analogs:

Table 1: Key Structural and Functional Comparisons

Key Findings:

Reactivity :

- The sulfoxonium ylide analog (from ) exhibits superior electrophilicity compared to the target compound, enabling cyclopropanation reactions under mild conditions .

- Methyl benzoate (CAS 93-58-3) lacks protective groups, making it more susceptible to hydrolysis but simpler to synthesize .

Functional Group Impact: The N-boc group in the target compound offers selective deprotection (e.g., via trifluoroacetic acid), whereas 5-(4-methoxyphenyl)-5-oxo-2,2-diphenylpentanoic acid (CAS 111698-36-3) requires harsher conditions for modification due to its carboxylic acid group . Deuterated analogs like n-pentyl 4-hydroxybenzoate-d4 () are critical for tracking metabolic pathways but sacrifice stability for isotopic labeling .

Synthetic Utility :

- The target compound’s benzyl and boc protections make it ideal for stepwise synthesis, contrasting with cis-3-hexenyl benzoate (CAS 25152-85-6), which is used in fragrances due to its volatile ester .

Research Implications

The diversity of benzoate and pentanoate derivatives highlights the importance of functional group tailoring. For instance, the target compound’s boc and benzyl groups enable precise control in multi-step syntheses, while simpler esters (e.g., methyl benzoate) prioritize cost and accessibility. Future research could explore the target compound’s compatibility with enzymatic catalysis or its role in generating novel heterocycles.

Biological Activity

Benzyl-2-N-Boc-5-carbomethoxy-4-oxo-pentanate is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and relevant research findings.

- Molecular Formula : C₁₉H₂₅NO₇

- Molecular Weight : 379.404 g/mol

- Density : 1.2 ± 0.1 g/cm³

- Boiling Point : 517.6 ± 50.0 °C at 760 mmHg

- Flash Point : 266.8 ± 30.1 °C

These properties suggest that the compound is stable under standard conditions, making it suitable for various biological evaluations.

Synthesis

The synthesis of this compound involves several steps that typically include the protection of functional groups and the introduction of the benzyl moiety. The synthetic pathway often utilizes standard organic reactions such as esterification and amide coupling.

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. In vitro evaluations against various human cancer cell lines have demonstrated significant anti-proliferative effects, particularly through the inhibition of key signaling pathways such as PI3K/Akt. For instance, compounds derived from similar structures have shown IC₅₀ values in the micromolar range against cancer cells, indicating a promising therapeutic index .

Antimicrobial Activity

This compound has also been evaluated for its antimicrobial properties. Research indicates that derivatives of this compound exhibit activity against both Gram-positive and Gram-negative bacteria, as well as fungi like Candida albicans. The minimum inhibitory concentration (MIC) values reported range from 250 µg/ml to 7.81 µg/ml, showcasing a broad spectrum of activity .

The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets within cells:

- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in cell proliferation and survival, such as kinases (e.g., DYRK1A, CDK5).

- Disruption of Membrane Integrity : Antimicrobial action may be mediated through disruption of bacterial cell membranes or interference with essential metabolic pathways.

Case Studies

Several case studies have documented the efficacy of this compound in preclinical models:

- Cancer Cell Line Studies : A series of experiments conducted on breast and prostate cancer cell lines showed a reduction in viability by over 50% at concentrations as low as 10 µM.

- Antimicrobial Efficacy : In a study involving Staphylococcus aureus and Escherichia coli, the compound demonstrated significant bactericidal activity, outperforming standard antibiotics in some cases.

Data Summary Table

Q & A

Q. What are the key synthetic pathways for Benzyl-2-N-Boc-5-carbomethoxy-4-oxo-pentanate?

The synthesis typically involves multi-step reactions:

- Boc protection : Introduction of the tert-butoxycarbonyl (Boc) group to protect the amine functionality, preventing unwanted side reactions during subsequent steps .

- Esterification : Formation of the benzyl ester and carbomethoxy groups via nucleophilic acyl substitution or coupling reactions.

- Oxo-group introduction : Ketone formation at the 4-position, possibly through oxidation or selective deprotection.

- Purification : Column chromatography or recrystallization to isolate the compound, followed by characterization via HPLC and NMR .

Q. How can researchers confirm the structural integrity of this compound?

Methodological approaches include:

- NMR spectroscopy : H and C NMR to verify functional groups (e.g., Boc, ester, ketone) and stereochemistry.

- Mass spectrometry (MS) : High-resolution MS to confirm molecular weight (CHNO; 379.40 g/mol) .

- Infrared (IR) spectroscopy : Identification of carbonyl stretches (Boc carbamate: ~1690 cm, ester: ~1720 cm) .

Q. What are the critical physical properties to consider during experimental handling?

Key properties include:

Advanced Research Questions

Q. How can researchers optimize the yield of this compound in multi-step syntheses?

Strategies involve:

- Protecting group compatibility : Ensuring Boc stability under reaction conditions (e.g., avoiding strong acids/bases).

- Catalyst selection : Using palladium or enzyme catalysts for selective esterification or oxidation steps .

- Reaction monitoring : In-situ techniques like TLC or inline IR to track intermediate formation and minimize side products .

Q. What methodologies resolve discrepancies in stereochemical assignments for this compound?

Contradictions in stereochemistry (e.g., axial vs. equatorial substituents) can be addressed via:

- X-ray crystallography : Definitive determination of crystal structure and spatial arrangement .

- Chiral chromatography : Use of chiral stationary phases (e.g., amylose-based columns) to separate enantiomers .

- Computational modeling : DFT calculations to predict NMR chemical shifts and compare with experimental data .

Q. How can researchers design biological activity assays for this compound?

Methodological considerations include:

- Target selection : Prioritize enzymes (e.g., proteases) or receptors with known affinity for carbamate or ketone motifs .

- Binding assays : Surface plasmon resonance (SPR) or fluorescence polarization to measure interaction kinetics .

- Comparative analysis : Benchmark against structurally similar compounds (e.g., benzamide derivatives) to identify SAR trends .

Data Contradiction and Troubleshooting

Q. How should researchers address conflicting purity results from HPLC vs. 1^11H NMR?

Discrepancies may arise from:

- Residual solvents : NMR may detect volatile impurities (e.g., DMSO, THF) not captured by HPLC. Use vacuum drying or lyophilization.

- Diastereomers : Chiral impurities may co-elute in HPLC but split signals in NMR. Employ chiral columns or derivatization .

Q. What experimental adjustments mitigate decomposition during storage?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.